molecular formula C20H16ClN3OS B2670187 (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476676-29-6

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2670187
CAS No.: 476676-29-6
M. Wt: 381.88
InChI Key: SCMRBRWXPAWNGP-QINSGFPZSA-N
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Description

This compound features a Z-configuration acrylonitrile core conjugated to a 4-(4-ethoxyphenyl)thiazol-2-yl group and a 3-chlorophenylamino substituent. The ethoxy group on the thiazole ring introduces electron-donating properties, while the 3-chloro substituent on the aniline moiety enhances electrophilicity.

Properties

IUPAC Name

(Z)-3-(3-chloroanilino)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-2-25-18-8-6-14(7-9-18)19-13-26-20(24-19)15(11-22)12-23-17-5-3-4-16(21)10-17/h3-10,12-13,23H,2H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMRBRWXPAWNGP-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and 4-ethoxyphenyl groups may influence its pharmacological properties.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor activity. For instance, compounds with a similar thiazole structure have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, suggesting that the thiazole moiety is crucial for cytotoxic effects .

Anticonvulsant Activity

Thiazole-containing compounds have been evaluated for their anticonvulsant properties. A study on related thiazole derivatives demonstrated effective protection against seizures in animal models, highlighting the potential of this compound class in neurological disorders .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Compounds structurally related to (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile have shown promising results against a range of bacterial strains, indicating potential therapeutic applications in infectious diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives suggests that:

  • Electron-withdrawing groups (like chlorines) enhance biological activity.
  • Substituents on the phenyl rings can significantly affect potency and selectivity against specific targets .

Case Studies

  • Antitumor Efficacy : In a study involving various thiazole derivatives, compound variations were tested against HT29 colon cancer cells. The most active compounds showed significant growth inhibition, attributed to specific substitutions on the thiazole ring .
  • Anticonvulsant Testing : A series of thiazole-based compounds were evaluated for their anticonvulsant effects using the pentylenetetrazol (PTZ) model. The results indicated that specific structural features led to enhanced protective effects against seizures .

Data Tables

Compound NameIC50 Value (µg/mL)Biological Activity
Compound 11.61Antitumor
Compound 21.98Antitumor
Compound 3N/AAnticonvulsant
Compound 4N/AAntimicrobial

Comparison with Similar Compounds

Substituent Variations on the Phenylamino Group

Compound A : (Z)-3-((2,4-Dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile (CAS 374598-18-2)
  • Key Differences: Substituents: 2,4-Dimethoxy vs. 3-chloro on the phenylamino group. Impact: Methoxy groups are electron-donating, increasing solubility and altering electronic distribution compared to the electron-withdrawing 3-chloro substituent. This may affect binding affinity in biological systems or charge-transfer properties in materials.
Compound B : (2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile
  • Key Differences: Substituents: Additional 2-methyl group on the phenylamino ring and 4-nitrophenyl on the thiazole. Impact: The nitro group (electron-withdrawing) on the thiazole reduces electron density compared to the ethoxy group in the target compound.

Substituent Variations on the Thiazole Ring

Compound C : (Z)-3-((3-Chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
  • Key Differences :
    • Substituents : 3-Nitrophenyl vs. 4-ethoxyphenyl on the thiazole.
    • Impact : The nitro group’s strong electron-withdrawing nature contrasts with the ethoxy group’s electron-donating effect, altering the molecule’s dipole moment and reactivity in electrophilic substitution reactions.
Compound D : (Z)-2-([1,1'-Biphenyl]-4-yl)-3-(anthracen-9-yl)acrylonitrile
  • Key Differences: Core Structure: Biphenyl and anthracene substituents instead of thiazole and chlorophenyl.

Functional Group Modifications

Compound E : 1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f)
  • Key Differences: Functional Group: Urea moiety replaces acrylonitrile. The acrylonitrile group in the target compound may instead promote π-π stacking or covalent binding.
Compound F : (Z)-1-(4-Methoxy-3-nitrophenyl)-3-((4-(6-methoxybenzothiazol-2-yl)thiazol-2-yl)phenyl)amino)prop-2-en-1-one (5g)
  • Key Differences: Core Structure: Propenone replaces acrylonitrile; benzothiazole-thiazole hybrid scaffold. Impact: The ketone group in 5g may engage in redox reactions, while the acrylonitrile in the target compound offers stability under physiological conditions.

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